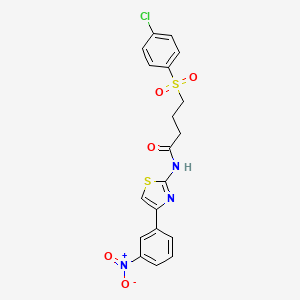

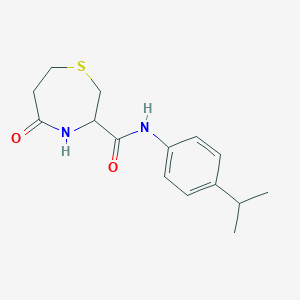

![molecular formula C27H19N3O2 B2388979 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide CAS No. 313275-21-7](/img/structure/B2388979.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide” is a compound that has been studied for its potential biological activities . It’s part of a class of compounds that contain a benzimidazole moiety, which is a type of heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a related compound, involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, in the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, IR and NMR spectroscopy have been used to analyze the structure of similar compounds .Scientific Research Applications

Electrophysiological Activity

N-substituted imidazolylbenzamides, including compounds related to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide, have shown potential in cardiac electrophysiological activity. They exhibit potency in vitro comparable to sematilide, a class III agent in clinical trials for arrhythmias (Morgan et al., 1990).

Environmentally Friendly Synthesis

Water-mediated, environmentally friendly synthesis methods have been developed for 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamide derivatives. These methods offer excellent yields and use water as a benign solvent (Reddy et al., 2014).

Anticonvulsant Activity

A series of N-(benzoylalkyl)imidazoles, closely related to the chemical structure of interest, has been synthesized and evaluated for anticonvulsant activity. Some compounds in this series demonstrated activity comparable to or better than phenytoin and phenobarbital (Nardi et al., 1981).

Antihypertensive Effects

Research into N-(biphenylylmethyl)imidazoles, which share structural similarities, has led to the discovery of nonpeptide angiotensin II receptor antagonists with potent oral antihypertensive effects (Carini et al., 1991).

Antiproliferative and Proapoptotic Effects

N-1,3-benzothiazol-2-ylbenzamide derivatives have been studied for antiproliferative activity on cancer cell lines, showing significant inhibitory effects and proapoptotic activities (Corbo et al., 2016).

Dopamine D2 Receptor Binding

2-Phenyl-4-(aminomethyl)imidazoles, structurally related compounds, have been designed and evaluated for dopamine D2 receptor binding, showing potential as antipsychotic agents (Thurkauf et al., 1995).

Palladium Catalyzed Reactions

The compound's structure is pertinent to palladium-catalyzed reactions for synthesizing functionalized isoindolinone and isobenzofuranimine derivatives, demonstrating diverse chemical applications (Mancuso et al., 2014).

N-heterocyclic Carbene Ligands and Ruthenium Catalysts

Related N-heterocyclic carbenes have been synthesized and used in ruthenium-based metathesis complexes, important in macrocyclizations involving ring-closing metatheses (Bantreil & Nolan, 2011).

Corrosion Inhibition

Imidazole-based molecules, akin to the compound of interest, have been applied for corrosion inhibition of carbon steel in acidic medium, showing significant efficacy (Costa et al., 2021).

Farnesyltransferase Inhibitor with Antitumor Activity

Compounds in the imidazole series have been identified as farnesyltransferase inhibitors with potent antitumor activity, suggesting therapeutic potential in cancer treatment (Hunt et al., 2000).

Antimicrobial and Antituberculosis Agents

Novel fluorobenzimidazole derivatives, including structures similar to the compound , have shown promising antimicrobial and antituberculosis activities (Jadhav et al., 2009).

Mechanism of Action

While the exact mechanism of action of “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide” is not specified in the available data, similar compounds have shown a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19N3O2/c31-25(18-8-2-1-3-9-18)19-14-16-20(17-15-19)27(32)30-22-11-5-4-10-21(22)26-28-23-12-6-7-13-24(23)29-26/h1-17H,(H,28,29)(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXRJQIJPYXYDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

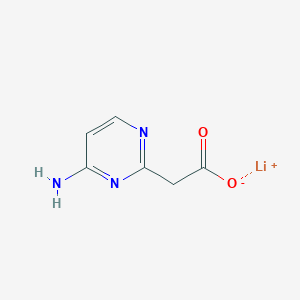

![N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2388896.png)

![2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2388897.png)

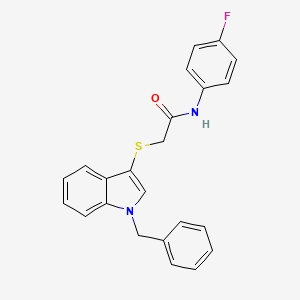

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2388902.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2388906.png)

![2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2388907.png)

![(E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2388915.png)

![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2388919.png)